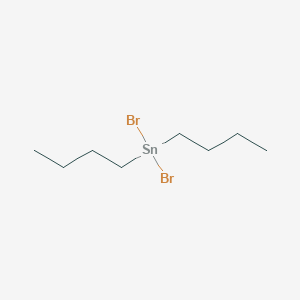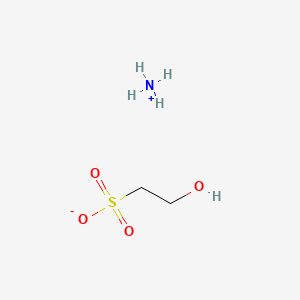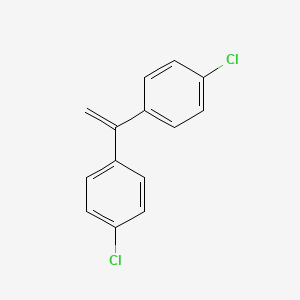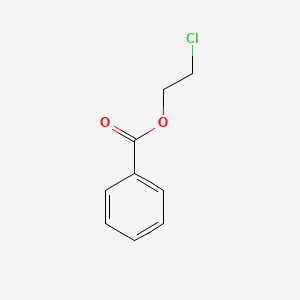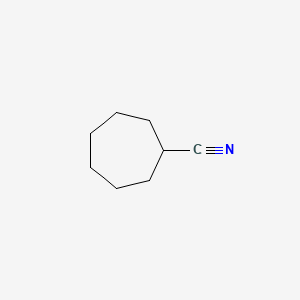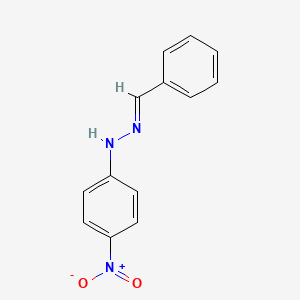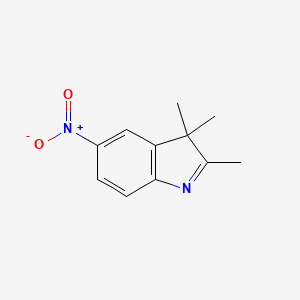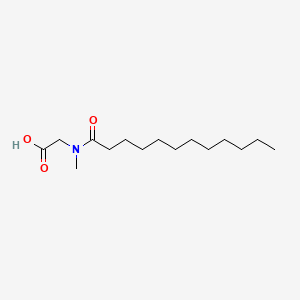
月桂酰肌氨酸
描述
该化合物因其优异的起泡和清洁性能,被广泛应用于个人护理产品,如洗发水、牙膏和剃须泡沫 。它是两亲性的,这意味着它既具有疏水性又具有亲水性,这使其在降低表面张力和乳化油方面非常有效。
科学研究应用
月桂酰肌氨酸钠在科学研究中有着广泛的应用:
5. 作用机理
月桂酰肌氨酸钠主要通过其表面活性剂特性发挥作用。它降低表面张力,使其能够乳化油和污垢,然后可以冲洗掉。该化合物的两亲性使其能够与疏水性和亲水性分子相互作用,使其在各种应用中有效。 在生物系统中,它可以破坏细胞膜,导致细胞裂解和细胞内含物的释放 .
类似化合物:
月桂基硫酸钠: 两者都是阴离子表面活性剂,但月桂基硫酸钠更常用,并且可能更刺激皮肤.
椰油酰肌氨酸钠: 另一种用于个人护理产品的温和表面活性剂,以其温和的清洁性能而闻名。
月桂酰乳酸钠: 功能类似,但源自乳酸,使其更适合敏感肌肤。
独特性: 月桂酰肌氨酸钠以其温和性和生物降解性而独树一帜。与月桂基硫酸钠相比,它更不易刺激皮肤,并且与皮肤的相容性更好。 它形成稳定囊泡和胶束的能力也使其在药物递送系统和其他高级应用中具有价值 .
作用机制
Target of Action
Lauroylsarcosine, also known as sarcosyl, is an anionic surfactant derived from sarcosine . It primarily targets proteins, particularly membrane proteins . The compound’s amphiphilic nature, due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate, allows it to interact with these proteins .
Mode of Action
Lauroylsarcosine interacts with its protein targets by denaturing them . This is facilitated by its anionic surfactant properties, which allow it to disrupt the structure of proteins, leading to their denaturation . Furthermore, it can coordinate with Zn (II) ions on the surface of minerals through carboxyl and carbonyl groups .
Biochemical Pathways
Lauroylsarcosine’s interaction with proteins affects various biochemical pathways. For instance, it has been used in lysing solutions, such as the cornet assay, and extends to lysing protoplasts for chromosomal DNA isolation from Streptococcus mutans . It also plays a crucial role in concentrated salt solutions, facilitating cell lysis in RNA purification protocols and membrane solubilization .
Result of Action
The primary result of Lauroylsarcosine’s action is the denaturation of proteins, leading to their disruption and potential loss of function . This property is utilized in various applications, such as the purification of membrane proteins . Additionally, it has been found to enhance the resonance light scattering intensity of proteins, which can be used for their detection .
Action Environment
The action of Lauroylsarcosine can be influenced by environmental factors such as pH and ionic strength. For instance, its carboxylate has a pKa of about 3.6 and is therefore negatively charged in solutions of pH greater than about 5.5 . Moreover, it has been reported that the weak resonance light scattering intensity of Lauroylsarcosine was greatly enhanced by the addition of proteins at pH 3.4 and ionic strength 1.2 10–3 .
生化分析
Biochemical Properties
Lauroylsarcosine plays a crucial role in biochemical reactions, particularly in protein purification . It is used in the extraction and solubilization of membrane proteins . It interacts with proteins, enhancing their solubility and facilitating their recovery from cell extracts . The nature of these interactions is primarily driven by the amphiphilic properties of Lauroylsarcosine, which allow it to interact with both hydrophilic and hydrophobic regions of proteins .
Cellular Effects
Lauroylsarcosine has been shown to have significant effects on various types of cells. For instance, it has been used to permeabilize baker’s yeast cells, leading to an increase in assayable cellular catalase activity . In another study, it was found that Lauroylsarcosine greatly enhanced the weak Resonance Light Scattering (RLS) intensity of proteins, indicating its influence on protein function .
Molecular Mechanism
At the molecular level, Lauroylsarcosine exerts its effects through its interactions with biomolecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, influencing their solubility and function . It does not precipitate and is commonly used in place of SDS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lauroylsarcosine on proteins can change over time. For instance, the enhancement of RLS intensity by Lauroylsarcosine was observed to increase with time, indicating a temporal effect
Dosage Effects in Animal Models
While specific studies on the dosage effects of Lauroylsarcosine in animal models are limited, one study showed that Lauroylsarcosine was used to deliver pDNA encoding TGF-β1 shRNA to the lungs of mice with bleomycin-induced pulmonary fibrosis . This suggests that the effects of Lauroylsarcosine may vary with different dosages and in different biological contexts.
Metabolic Pathways
It is known that Lauroylsarcosine is derived from a natural fatty acid and the amino acid derivative sarcosine, suggesting that it may be involved in lipid and amino acid metabolism .
Transport and Distribution
Lauroylsarcosine has been shown to be transported and distributed within cells and tissues. For instance, it has been used to permeabilize baker’s yeast cells, suggesting that it can cross cell membranes
准备方法
合成路线和反应条件: 月桂酰肌氨酸钠通常通过肌氨酸与月桂酸酰化,然后用氢氧化钠中和来合成。反应在装有温度计、搅拌器、滴液漏斗和冷凝器的四口烧瓶中进行。月桂酸溶解在无水甲醇中,并加入硫酸氢钠一水合物作为催化剂。将混合物在 80°C 下加热数小时以完成反应 .
工业生产方法: 在工业环境中,月桂酰肌氨酸钠的生产涉及类似的步骤,但规模更大。该过程包括使用连续反应器和自动化系统,以确保一致的质量和产量。最终产品通过结晶或蒸馏进行纯化,以去除任何杂质。
化学反应分析
反应类型: 月桂酰肌氨酸钠由于存在酰胺基和羧酸盐基团,主要发生取代反应。在特定条件下,它也可以参与氧化和还原反应。
常见试剂和条件:
取代反应: 这些反应通常涉及亲核试剂,如氢氧根离子或胺类。反应条件通常包括温和的温度和中性至弱碱性 pH。
氧化反应: 过氧化氢或高锰酸钾等氧化剂可用于氧化月桂酰基。
还原反应: 硼氢化钠等还原剂可以还原月桂酰链中的羰基。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氢氧根离子的取代反应可以生成醇,而氧化反应可以生成羧酸。
相似化合物的比较
Sodium Lauryl Sulfate: Both are anionic surfactants, but sodium lauryl sulfate is more commonly used and can be more irritating to the skin.
Sodium Cocoyl Isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium Lauroyl Lactylate: Similar in function but derived from lactic acid, making it more suitable for sensitive skin.
Uniqueness: Lauroylsarcosine (sodium salt) is unique due to its mildness and biodegradability. It is less irritating compared to sodium lauryl sulfate and has better compatibility with the skin. Its ability to form stable vesicles and micelles also makes it valuable in drug delivery systems and other advanced applications .
属性
IUPAC Name |
2-[dodecanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYUWVYYTXETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68003-46-3 (ammonium salt) | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7042011 | |
| Record name | N-Dodecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | N-Lauroylsarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-78-9 | |
| Record name | Lauroylsarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-LAUROYLSARCOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Dodecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-lauroylsarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ19P3L6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauroylsarcosine contribute to the synthesis of specific morphologies in materials like Hydroxyapatite and Calcium Carbonate?
A1: Lauroylsarcosine acts as a surfactant, influencing crystal growth by preferentially adsorbing onto specific crystal faces. This selective interaction modifies surface energies, leading to the formation of various morphologies. For instance, in Hydroxyapatite synthesis, increasing the concentration of Lauroylsarcosine shifts the morphology from oval to plate-like. [, ]
Q2: Can Lauroylsarcosine impact biological systems?
A2: Yes, research suggests Lauroylsarcosine can interact with biological systems. In a study, topical application of Lauroylsarcosine on mice skin induced scratching behavior, linked to histamine release from epidermal keratinocytes, but not mast cells, indicating its potential to modulate cellular responses. []
Q3: What is the molecular formula and weight of Lauroylsarcosine?
A3: Lauroylsarcosine has the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol. []
Q4: Is Lauroylsarcosine compatible with noble metals like gold and silver in nanomaterial synthesis?
A4: Research indicates compatibility. Lauroylsarcosine can function as a reducing agent and stabilizer in the synthesis of noble metal nanoparticles encapsulated within hollow silica nanospheres. []
Q5: Can Lauroylsarcosine inhibit corrosion in metallic materials?
A5: Studies have shown that Lauroylsarcosine can act as a corrosion inhibitor, specifically for Type 304L stainless steel. Its effectiveness is influenced by factors like concentration, chloride concentration, pH, and surface prepassivation. []
Q6: Can Lauroylsarcosine be used to create catalytic systems?
A6: Yes, Lauroylsarcosine has been successfully incorporated into metallomicellar systems for catalysis. For instance, a system using a cerium(III) complex and Lauroylsarcosine micelles exhibited enhanced catalytic activity in hydrolyzing bis(4-nitrophenyl) phosphate ester (BNPP) compared to a cationic counterpart. This highlights its potential in facilitating specific chemical reactions. []
A5: While the provided research doesn't delve deeply into computational studies on Lauroylsarcosine itself, there's a mention of using the Langmuir adsorption isotherm model to understand its adsorption behavior on cobalt surfaces. This suggests the applicability of computational models to analyze its interactions with other materials. []
Q7: Does the structure of Lauroylsarcosine impact its biological activity?
A7: Yes, structural variations can influence activity. Comparing Lauroylsarcosine with Sodium Lauryl Sulfate, another anionic surfactant, reveals differences in their antiviral activity against Herpes Simplex Virus. This suggests that subtle structural differences within this class of compounds can lead to varied interactions with biological targets and thus, different activity profiles. []
Q8: Can Lauroylsarcosine be incorporated into drug delivery systems?
A8: Research indicates its potential in drug delivery. For example, thermoreversible gel formulations containing Lauroylsarcosine have been explored as potential topical microbicides against sexually transmitted diseases. These formulations exhibited promising antiviral activity in both in vitro and in vivo models. []
Q9: Has the effectiveness of Lauroylsarcosine against specific pathogens been investigated?
A9: Yes, studies have explored its antimicrobial properties. For example, Lauroylsarcosine demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV) in cell culture, highlighting its potential as a topical antiviral agent. [, ]
Q10: What are the safety implications of using Lauroylsarcosine in topical applications?
A10: While Lauroylsarcosine is generally considered safe for topical use, research highlights the importance of careful concentration considerations. One study revealed that a 1% Lauroylsarcosine ointment caused skin erythema and keratinocyte damage in rats, emphasizing the need for thorough safety evaluations for topical formulations. []
Q11: Can Lauroylsarcosine be used for targeted drug delivery?
A11: Research suggests it can be incorporated into targeted delivery systems. One study utilized Lauroylsarcosine in a lung-targeting lipopolyplex for delivering a therapeutic gene. This system demonstrated successful gene delivery and therapeutic efficacy in a mouse model of pulmonary fibrosis. []
Q12: What analytical techniques are commonly employed to study Lauroylsarcosine and its applications?
A12: Various techniques are used to characterize Lauroylsarcosine and its effects. Common methods include: * Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and size of nanoparticles synthesized using Lauroylsarcosine. [, , ] * Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy helps in identifying functional groups and characterizing the structure of materials. [, ] * Chromatography: Ion-exchange chromatography is used for the purification of Lauroylsarcosine. []
Q13: Does the solubility of Lauroylsarcosine change in the presence of carbon dioxide?
A13: Yes, research indicates that semifluorinated γ-cyclodextrin derivatives, synthesized using Lauroylsarcosine, show altered solubility in densified CO2. They can also form soluble complexes with certain surfactants in liquid CO2, suggesting a potential application in CO2-based systems. []
Q14: Can Lauroylsarcosine elicit an immune response?
A14: There is evidence suggesting potential immunogenic properties. In one study, immunization of cows with ferric enterobactin receptor (FepA) isolated using Lauroylsarcosine led to a significant increase in serum and milk immunoglobulin G (IgG) antibodies against FepA. This suggests that Lauroylsarcosine, or components extracted using it, can induce an immune response. []
Q15: What are some alternatives to Lauroylsarcosine in specific applications?
A15: Depending on the application, several alternatives to Lauroylsarcosine exist. * For synthesis: Other anionic surfactants, like Sodium Dodecyl Sulfate (SDS), can be used, although they may result in different morphologies of the synthesized materials. [, ]* For extraction: Triton X-100 is a common alternative, often used in combination with Lauroylsarcosine for protein extraction. [] * For corrosion inhibition: Compounds like 1,2-4 Triazole (TAZ) and potassium oleate (PO) have been explored as alternatives, with PO demonstrating better performance in some cases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)

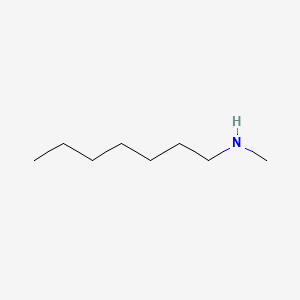
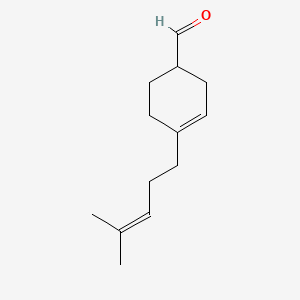
![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)
